molecular formula C28H26N2O6 B14062090 1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid

1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid

Cat. No.: B14062090
M. Wt: 486.5 g/mol
InChI Key: IATOJRLPKGBMMC-UHFFFAOYSA-N
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Description

1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid is a compound that features both fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) protecting groups. These groups are commonly used in peptide synthesis to protect amine functionalities during the synthesis process. The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with Fmoc and Cbz groups. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Cbz group can be introduced using benzyloxycarbonyl chloride (Cbz-Cl) under similar conditions .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers that use solid-phase techniques. The process involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential deprotection and coupling steps to build the peptide chain . The use of automated systems allows for high-throughput and scalable production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid is unique due to the combination of Fmoc and Cbz protecting groups, which offer different deprotection conditions and stability profiles. This makes it versatile for various synthetic applications where selective deprotection is required .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c31-26(32)25-16-29(27(33)35-17-19-8-2-1-3-9-19)14-15-30(25)28(34)36-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATOJRLPKGBMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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